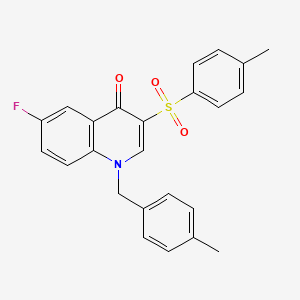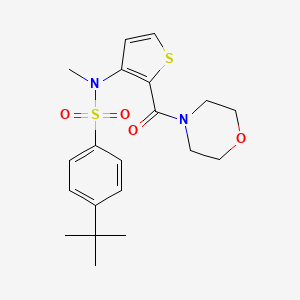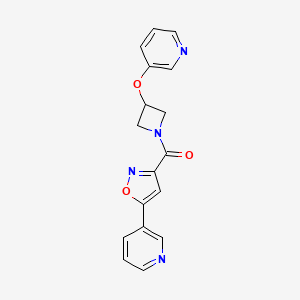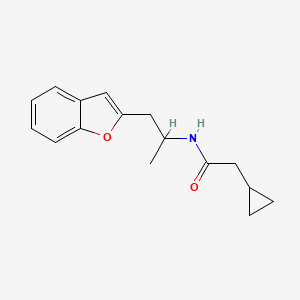
6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned is a quinolinone, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like addition, substitution, or rearrangement. The exact method would depend on the starting materials and the functional groups present in the final compound .Molecular Structure Analysis
Techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry are often used to determine the structure of organic compounds .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the compound can give clues about its reactivity .Physical And Chemical Properties Analysis
This could include looking at the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties like acidity or basicity might also be relevant .Aplicaciones Científicas De Investigación
Antioxidant Activity
The importance of antioxidants in various fields, including food engineering, medicine, and pharmacy, has led to the development of critical tests to determine antioxidant activity. These tests, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), are based on chemical reactions and spectrophotometry. They have been applied successfully in antioxidant analysis or the determination of antioxidant capacity in complex samples, offering a pathway to understand and improve the antioxidant properties of compounds like "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" (Munteanu & Apetrei, 2021).
Genetic Polymorphisms and Drug Efficacy
The relationship between genetic polymorphisms, such as those in the MTHFR gene, and the efficacy of antifolate and fluoropyrimidine agents is critical. These polymorphisms can significantly affect the clinical outcomes of therapies involving compounds with structures similar to "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" (De Mattia & Toffoli, 2009).
Treatment of Organic Pollutants
The enzymatic approach to remediation or degradation of organic pollutants, enhanced by redox mediators, offers an innovative way to address environmental challenges. Enzymes such as laccases and peroxidases, in combination with redox mediators, can significantly improve the efficiency of degrading recalcitrant compounds. This research area opens the door for "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" to play a role in environmental protection and pollution treatment (Husain & Husain, 2007).
Novel Therapeutic Applications
The exploration of tetrahydroisoquinolines for their therapeutic potential in cancer, malaria, CNS disorders, and more highlights the versatility of compounds with similar structures to "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one". These compounds demonstrate a wide range of activities that could lead to new drugs with unique mechanisms of action (Singh & Shah, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-16-3-7-18(8-4-16)14-26-15-23(24(27)21-13-19(25)9-12-22(21)26)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCNBMKLIOCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B2776770.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)

![N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide](/img/structure/B2776774.png)

![3-methyl-1-phenyl-N-(prop-2-enylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2776779.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2776781.png)


![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)
![N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2776788.png)

![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)